![molecular formula C14H14N4O3 B2568528 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340725-12-3](/img/structure/B2568528.png)
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including pharmaceuticals, agriculture, and materials science. In
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole varies depending on its application. In the case of its anti-inflammatory and anti-cancer potential, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. In the case of its anti-microbial potential, it has been shown to disrupt the cell membrane of bacteria and fungi. In the case of its potential as a pesticide and herbicide, it has been shown to inhibit the activity of certain enzymes involved in plant growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole vary depending on its application. In the case of its anti-inflammatory and anti-cancer potential, it has been shown to reduce inflammation and inhibit cancer cell growth. In the case of its anti-microbial potential, it has been shown to kill bacteria and fungi. In the case of its potential as a pesticide and herbicide, it has been shown to inhibit plant growth.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments include its potential as a versatile compound with various applications. Its synthesis method is relatively simple and yields a high percentage of the desired compound. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of comprehensive studies on its long-term effects.
Future Directions
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole. These include further exploration of its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, further studies can be conducted to determine its potential as a pesticide and herbicide. In materials science, further research can be conducted to explore its potential as a fluorescent probe and as a component in organic electronic devices. Additionally, further studies can be conducted to determine the long-term effects of this compound on human health and the environment.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a versatile compound with various potential applications in scientific research. Its synthesis method is relatively simple, and it has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as a pesticide, herbicide, fluorescent probe, and component in organic electronic devices. However, further studies are needed to determine its long-term effects and potential toxicity.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with N-(1H-imidazol-1-yl)methyl)acetamide in the presence of phosphorus oxychloride. The reaction proceeds through a cyclization reaction to form the desired compound. The yield of the synthesis is typically around 60-70%.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has shown potential in various scientific research applications. In the field of pharmaceuticals, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, it has been explored as a potential pesticide and herbicide. In materials science, it has been studied for its potential as a fluorescent probe and as a component in organic electronic devices.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-19-11-4-3-10(7-12(11)20-2)14-16-13(21-17-14)8-18-6-5-15-9-18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAWWHFSCOSVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

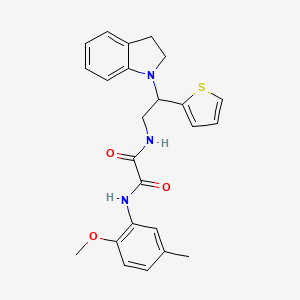
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2568449.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-ethyl-8-methoxy-5-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568450.png)
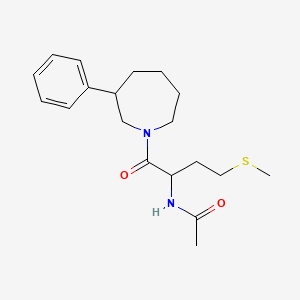

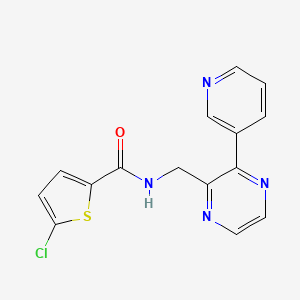
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568459.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)
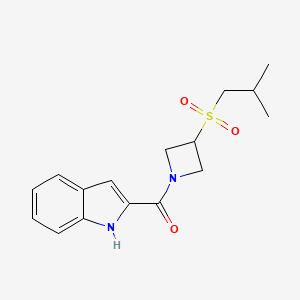
![N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2568465.png)
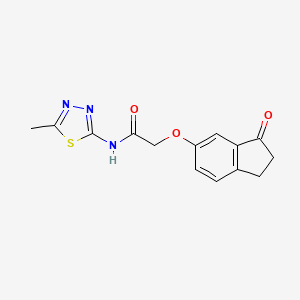
![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)